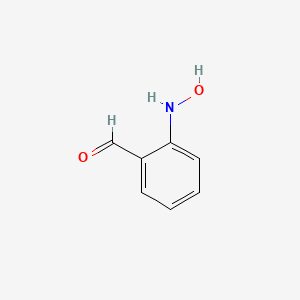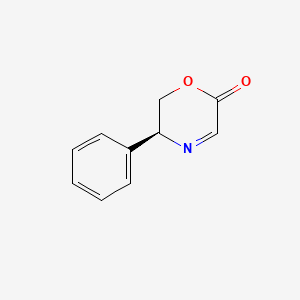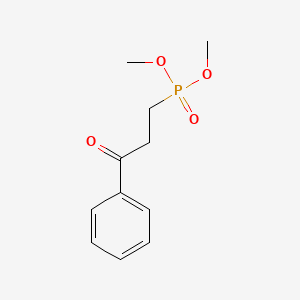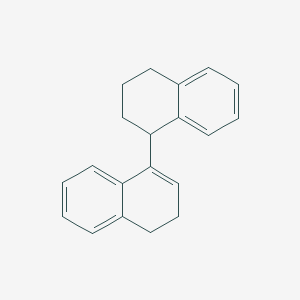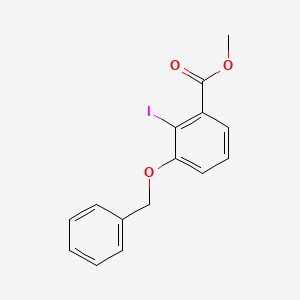
Di-tert-butyl 4,4'-oxydibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl 4,4’-oxydibenzoate is an organic compound characterized by the presence of two tert-butyl groups attached to a central oxydibenzoate structure. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 4,4’-oxydibenzoate typically involves the esterification of 4,4’-oxydibenzoic acid with tert-butyl alcohol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Di-tert-butyl 4,4’-oxydibenzoate follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing. The use of high-purity reagents and controlled reaction conditions helps in achieving a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl 4,4’-oxydibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Substituted esters and ethers.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl 4,4’-oxydibenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its role in protecting biological molecules from oxidative damage.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized as an additive in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of Di-tert-butyl 4,4’-oxydibenzoate involves its ability to donate or accept electrons, making it an effective antioxidant. It can scavenge free radicals and prevent oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 4,4’-oxydibenzoate: Similar structure but with methyl groups instead of tert-butyl groups.
4,4’-Di-tert-butylbiphenyl: Contains tert-butyl groups but lacks the oxydibenzoate structure.
1,3-Di-tert-butylbenzene: Another tert-butyl substituted aromatic compound.
Uniqueness
Di-tert-butyl 4,4’-oxydibenzoate is unique due to its combination of tert-butyl groups and the oxydibenzoate structure, which imparts both stability and reactivity. This makes it particularly useful in applications requiring robust and stable compounds.
Eigenschaften
CAS-Nummer |
145531-13-1 |
|---|---|
Molekularformel |
C22H26O5 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
tert-butyl 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenoxy]benzoate |
InChI |
InChI=1S/C22H26O5/c1-21(2,3)26-19(23)15-7-11-17(12-8-15)25-18-13-9-16(10-14-18)20(24)27-22(4,5)6/h7-14H,1-6H3 |
InChI-Schlüssel |
ZLLAPZNKUYCNEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)
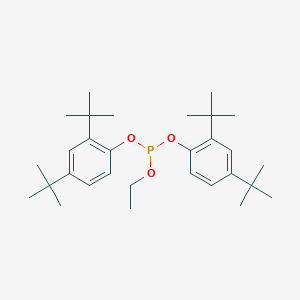

![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)
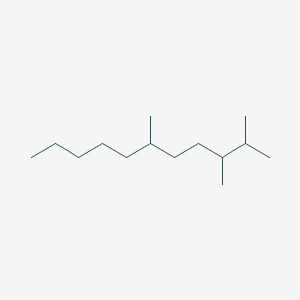
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)
